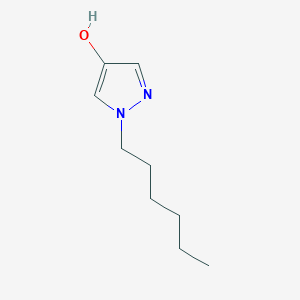

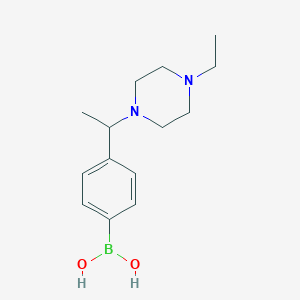

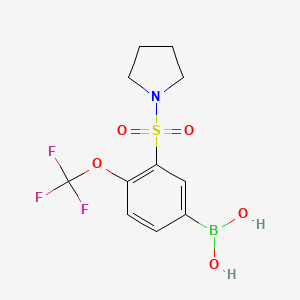

1-Hexyl-1H-pyrazol-4-ol

Übersicht

Beschreibung

Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . They are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The basic structure of a pyrazole compound includes a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “1-Hexyl-1H-pyrazol-4-ol” would include a hexyl group attached to the pyrazole ring, but the exact structure is not available in the sources I found.Chemical Reactions Analysis

Pyrazole compounds are known to react with various substances, and their reactions are often used in the synthesis of bioactive chemicals . The specific chemical reactions involving “this compound” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The specific physical and chemical properties of “this compound” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Versatile Synthon for Pyrazole Derivatives

1-Hexyl-1H-pyrazol-4-ol has been utilized as a versatile synthon for preparing various 1-phenyl-1H-pyrazole derivatives. These derivatives are modified at different positions of the pyrazole nucleus and the phenyl ring. Such derivatives are valuable in organic synthesis and medicinal chemistry (Arbačiauskienė et al., 2009).

Enamine Formation and Tautomeric Studies

The compound has been involved in acylation with acid chlorides, leading to the formation of enamines. Enamines, derived from this compound, exhibit specific tautomeric forms stabilized by intramolecular hydrogen bonds, which is significant in studying tautomerism and molecular structures (Belmar et al., 2005).

Synthesis of COX-2 Inhibitors

This compound derivatives have been synthesized for potential use as COX-2 inhibitors. These compounds, including pyrazolo-oxazines and pyrazolo-benzooxazines, show promise in the development of new pharmaceuticals, particularly for anti-inflammatory purposes (Patel et al., 2004).

Green Synthesis Protocols

The compound has been used in green chemistry protocols for synthesizing pyrazole derivatives. This includes the development of environmentally benign methods for creating various pyrazole-based molecules, highlighting the compound's role in sustainable chemistry practices (Zhou & Zhang, 2014).

Corrosion Inhibition in Petroleum Industry

Pyrazol derivatives of this compound have been explored for corrosion inhibition in the petroleum industry, specifically for oil well stimulation. This demonstrates the compound's application in industrial processes, particularly in protecting metal surfaces in harsh chemical environments (Singh et al., 2020).

Ammonium Acetate-Catalyzed Synthesis

A synthesis protocol involving this compound, catalyzed by ammonium acetate, has been developed. This method is noted for its efficiency and improved yields, furthering the compound's usefulness in synthetic chemistry (You, Lei, & Hu, 2013).

Wirkmechanismus

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. Some pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals . The specific mechanism of action of “1-Hexyl-1H-pyrazol-4-ol” is not available in the sources I found.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Some general safety information for pyrazole compounds can be found in safety data sheets . The specific safety and hazard information for “1-Hexyl-1H-pyrazol-4-ol” is not available in the sources I found.

Zukünftige Richtungen

Pyrazole compounds continue to be a focus of research due to their wide range of applications. Future research may involve the development of novel pyrazole compounds with improved properties, as well as the exploration of new applications for these compounds . The specific future directions for “1-Hexyl-1H-pyrazol-4-ol” are not available in the sources I found.

Eigenschaften

IUPAC Name |

1-hexylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-6-11-8-9(12)7-10-11/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPQYYBUKTABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)

![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)